molecular formula C14H20N2O B5263699 N-propyl-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea

N-propyl-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)urea

Cat. No.: B5263699
M. Wt: 232.32 g/mol
InChI Key: XENCUJFDUJMZFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-propyl-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)urea: is a synthetic organic compound that belongs to the class of N-substituted ureas This compound is characterized by the presence of a propyl group and a tetrahydronaphthalenyl group attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propyl-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)urea can be achieved through several methods. One common approach involves the nucleophilic addition of amines to isocyanates. In this case, the reaction between N-propylamine and 1,2,3,4-tetrahydro-1-naphthyl isocyanate in an appropriate solvent under controlled temperature conditions can yield the desired product .

Another method involves the use of carbamoyl chlorides. The reaction between N-propylamine and 1,2,3,4-tetrahydro-1-naphthyl carbamoyl chloride in the presence of a base such as triethylamine can also produce N-propyl-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)urea .

Industrial Production Methods

Industrial production of N-propyl-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)urea typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-propyl-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-propyl-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-propyl-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-propyl-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The absence of additional substituents on the naphthalenyl ring allows for specific interactions with molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

1-propyl-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-2-10-15-14(17)16-13-9-5-7-11-6-3-4-8-12(11)13/h3-4,6,8,13H,2,5,7,9-10H2,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XENCUJFDUJMZFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC1CCCC2=CC=CC=C12
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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